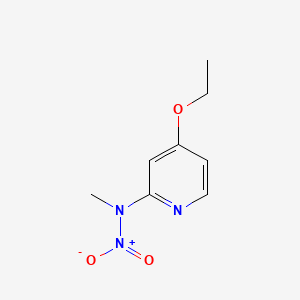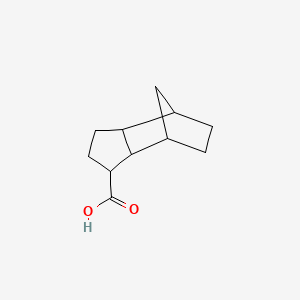
Adenosine N1-oxide-3',5'-cyclic monophosphate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is known for its involvement in cyclic AMP (cAMP) signaling pathways, which are essential for numerous cellular functions, including cell proliferation, differentiation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt typically involves the oxidation of adenosine to form the N1-oxide derivative, followed by cyclization to produce the cyclic monophosphate structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high purity and yield. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to optimize the formation of the desired product .
化学反应分析
Types of Reactions
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of adenosine to its N1-oxide form.
Cyclization: Formation of the cyclic monophosphate structure.
Substitution: Introduction of the sodium salt.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the initial oxidation step, catalysts for cyclization, and sodium hydroxide for the final substitution step. Reaction conditions such as controlled temperature and pH are crucial for achieving high yield and purity .
Major Products
The major product of these reactions is Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt, with potential by-products including unreacted adenosine and intermediate compounds .
科学研究应用
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt has a wide range of applications in scientific research:
作用机制
The compound exerts its effects primarily through the activation of cyclic-AMP-dependent protein kinase A (PKA). This activation leads to the phosphorylation of target proteins, which in turn regulate various cellular functions such as gene expression, metabolism, and cell cycle progression. The cAMP/PKA signaling pathway is a key mediator of these effects .
相似化合物的比较
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate sodium salt: A closely related compound that also activates PKA but lacks the N1-oxide modification.
N6,O2’-Dibutyryl adenosine 3’,5’-cyclic monophosphate sodium salt: A modified cAMP analog with enhanced cell permeability.
8-(4-Chlorophenylthio) adenosine 3’,5’-cyclic monophosphate sodium salt: Another cAMP analog with specific activation properties.
Uniqueness
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt is unique due to its N1-oxide modification, which may confer distinct biochemical properties and potential therapeutic benefits compared to other cAMP analogs .
属性
分子式 |
C10H11N5NaO7P |
|---|---|
分子量 |
367.19 g/mol |
IUPAC 名称 |
sodium;(4aR,6R,7R,7aS)-6-(1-hydroxy-6-iminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-8-5-9(13-3-15(8)17)14(2-12-5)10-6(16)7-4(21-10)1-20-23(18,19)22-7;/h2-4,6-7,10-11,16-17H,1H2,(H,18,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI 键 |
UCFWGHYHVQIWMZ-MCDZGGTQSA-M |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


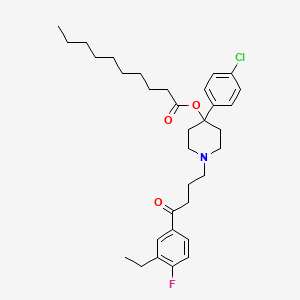
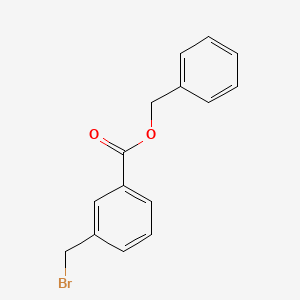

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)


![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
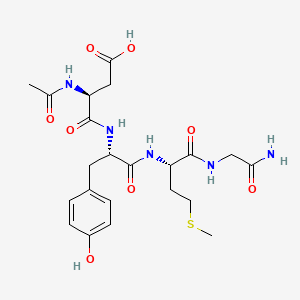
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
